Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate
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Overview
Description
Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a unique structure that combines multiple functional groups, including a bromophenyl group, a butoxybenzoyl group, a hydroxy group, and a thiazole ring, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: This step involves the condensation of an appropriate diketone with an amine to form the pyrrole ring.
Introduction of the Bromophenyl Group: This can be achieved through a halogenation reaction, where a phenyl ring is brominated using bromine or a brominating agent.
Attachment of the Butoxybenzoyl Group: This step involves an esterification reaction where a butoxybenzoyl chloride reacts with the intermediate compound.
Formation of the Thiazole Ring: This can be synthesized through a cyclization reaction involving a thioamide and a haloketone.
Final Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols, alkoxides.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism by which Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(2-(4-chlorophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 2-(2-(4-bromophenyl)-3-(4-methoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate: Similar structure but with a methoxy group instead of butoxy.
Uniqueness
Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of the bromophenyl group, butoxybenzoyl group, and thiazole ring in a single molecule provides a versatile scaffold for further chemical modifications and applications.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparisons with similar compounds
Biological Activity
Ethyl 2-(2-(4-bromophenyl)-3-(4-butoxybenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl)-4-methylthiazole-5-carboxylate is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a pyrrole moiety, and multiple aromatic substituents, which contribute to its biological properties. Its molecular formula is C25H24BrN2O5S with a molecular weight of approximately 440.43 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of hydroxyl groups in the structure suggests potential antioxidant properties, which can help mitigate oxidative stress in cells.
- Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit certain enzymes involved in cancer cell proliferation, such as histone acetyltransferases .
- Antimicrobial Properties : Research has shown that similar compounds exhibit antimicrobial effects against various bacterial strains, indicating a potential for this compound to have similar activity.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance:
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Cancer Treatment : A study involving xenograft models showed that treatment with the compound resulted in reduced tumor growth compared to controls.
- Inflammatory Disorders : In a model of induced inflammation, administration of the compound led to a significant decrease in inflammatory markers.
Properties
CAS No. |
609793-13-7 |
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Molecular Formula |
C28H27BrN2O6S |
Molecular Weight |
599.5 g/mol |
IUPAC Name |
ethyl 2-[(3E)-2-(4-bromophenyl)-3-[(4-butoxyphenyl)-hydroxymethylidene]-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C28H27BrN2O6S/c1-4-6-15-37-20-13-9-18(10-14-20)23(32)21-22(17-7-11-19(29)12-8-17)31(26(34)24(21)33)28-30-16(3)25(38-28)27(35)36-5-2/h7-14,22,32H,4-6,15H2,1-3H3/b23-21+ |
InChI Key |
ZMZZYOGSVPIMCI-XTQSDGFTSA-N |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Br)/O |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)C3=NC(=C(S3)C(=O)OCC)C)C4=CC=C(C=C4)Br)O |
Origin of Product |
United States |
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